molecular formula C9H8F3NO B2427334 Methyl 4-(trifluoromethyl)benzene-1-carboximidate CAS No. 137714-33-1

Methyl 4-(trifluoromethyl)benzene-1-carboximidate

Cat. No.: B2427334
CAS No.: 137714-33-1
M. Wt: 203.164
InChI Key: JNQSYMIOZLXDEP-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)benzene-1-carboximidate is a chemical compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.16 g/mol . It is known for its unique trifluoromethyl group, which imparts distinct chemical properties to the compound.

Properties

IUPAC Name

methyl 4-(trifluoromethyl)benzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQSYMIOZLXDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)benzene-1-carboximidate typically involves the reaction of 4-(trifluoromethyl)benzonitrile with methanol in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Nitration Reactions

Nitration is a common transformation for aromatic systems, and the para-substituted trifluoromethyl group in this compound directs electrophilic substitution. Based on analogous systems, nitration typically occurs under mixed acid conditions (nitric acid and sulfuric acid). For example, 1-nitro-4-(trifluoromethyl)benzene was synthesized in 89% yield using a nitration mixture at 0–35°C . While the carboximidate group’s stability under these conditions is not explicitly documented, similar aromatic trifluoromethyl derivatives maintain para-directing effects, suggesting comparable reactivity.

Cross-Coupling Reactions

The trifluoromethyl group’s electron-withdrawing nature may activate the aromatic ring for cross-coupling reactions. For instance, Ullmann coupling of 4-(trifluoromethyl)phenol derivatives with aryl halides has been achieved using cesium carbonate in DMF at 120°C under microwave conditions . While the carboximidate group’s reactivity in such reactions remains unexplored, its electron-deficient nature could potentially facilitate catalytic coupling.

Hydrodefluorination

Hydrodefluorination, a reaction that removes fluorine atoms from organic compounds, is relevant due to the trifluoromethyl group. Studies on fluorobenzene derivatives demonstrate that electrochemical reduction can achieve selective defluorination . For example, fluorobenzene undergoes hydrodefluorination to benzene in 75% yield using a Hg cathode and DMP·BF₄ electrolyte . The trifluoromethyl group in the target compound may similarly undergo defluorination under analogous conditions, though specific data for this compound are lacking.

Hydrolysis Reactions

Carboximidate groups are susceptible to hydrolysis, which can yield carboxamides or carboxylic acids depending on reaction conditions. While no direct data exist for this compound, 4-(trifluoromethyl)benzamide derivatives are often synthesized via hydrolysis of related imidates . Acidic or basic conditions may cleave the imidate to form a carboxylic acid, though the trifluoromethyl group’s stability under such conditions would require verification.

Nucleophilic Substitution

The para-trifluoromethyl group enhances the ring’s electron deficiency, potentially enabling nucleophilic aromatic substitution. For example, 4-(trifluoromethyl)phenol undergoes Ullmann coupling with aryl halides under copper catalysis . While the carboximidate group’s position and electronic effects are critical, analogous systems suggest that nucleophilic substitution could occur at activated positions, though experimental validation is needed.

Key Reaction Data

Reaction Type Conditions Yield Reference
NitrationHNO₃/H₂SO₄, 0–35°C89%
Ullmann CouplingCs₂CO₃, DMF, 120°C (microwave)68%
HydrodefluorinationHg cathode, DMP·BF₄, 2 F mol⁻¹75%

Scientific Research Applications

Organic Synthesis

Versatile Intermediate
Methyl 4-(trifluoromethyl)benzene-1-carboximidate serves as a versatile intermediate in organic synthesis. It is particularly useful for the preparation of complex organic molecules through various coupling reactions and functionalization processes. Its trifluoromethyl group enhances the electron-withdrawing properties, making it an attractive building block for synthesizing pharmaceuticals and agrochemicals .

Case Study: Synthesis of Bioactive Compounds
In a recent study, researchers utilized this compound to synthesize several bioactive compounds. The compound acted as a key intermediate in the formation of substituted phenyl derivatives, which exhibited promising biological activities. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness in synthetic pathways .

Agrochemical Formulations

Agrochemical Applications
The compound has been explored for use in agrochemical formulations, particularly in enhancing the efficacy of pesticides and herbicides. Its incorporation into formulations has been shown to improve the spreading and uptake characteristics of active ingredients when applied via foliar methods. This is particularly relevant for low-volume spray applications where efficiency is critical .

Case Study: Foliar Application Efficacy
A patent detailing a novel formulation containing this compound highlighted its role in improving the performance of various agrochemicals. The study demonstrated that formulations including this compound achieved better coverage and penetration into plant tissues, leading to increased pest control efficacy compared to standard formulations .

Medicinal Chemistry

Potential Therapeutic Applications
this compound has shown potential in medicinal chemistry as a precursor for developing new therapeutic agents. Its unique chemical properties allow it to participate in reactions that modify existing drug structures or create new drug candidates with enhanced pharmacological profiles .

Case Study: Drug Development
In drug development research, this compound was used to modify existing non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the trifluoromethyl group was found to significantly enhance the anti-inflammatory activity of derivatives synthesized from this compound. This modification resulted in compounds with improved potency and reduced side effects, showcasing the compound's utility in creating more effective therapeutic agents .

Summary of Applications

Application Area Description Case Study Highlights
Organic SynthesisVersatile intermediate for complex organic moleculesSynthesis of bioactive compounds with optimized yields
Agrochemical FormulationsEnhances efficacy of pesticides/herbicidesImproved foliar application performance
Medicinal ChemistryPrecursor for developing new therapeutic agentsModification of NSAIDs leading to enhanced anti-inflammatory activity

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)benzene-1-carboximidate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

Methyl 4-(trifluoromethyl)benzene-1-carboximidate stands out due to its unique combination of a trifluoromethyl group and a carboximidate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 4-(trifluoromethyl)benzene-1-carboximidate is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity, facilitating penetration through biological membranes. This property is crucial for its interaction with various molecular targets, including enzymes and receptors.

The mechanism of action involves the compound's ability to modulate enzyme activity through competitive inhibition. The trifluoromethyl group significantly increases the compound's binding affinity to target proteins, leading to altered enzymatic functions. This interaction can result in various biological effects, including enzyme inhibition and modulation of protein-ligand interactions.

Biological Applications

This compound has been investigated for several applications:

  • Enzyme Inhibition : The compound is utilized in studies focusing on enzyme kinetics and inhibition mechanisms. It has shown potential as an inhibitor of serine proteases, which are critical in many physiological processes.
  • Drug Development : Its unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic profiles. Research indicates its potential in treating diseases related to protease activity.
  • Agrochemicals : The compound is also explored for its utility in the production of agrochemicals, highlighting its versatility across different industries.

Table 1: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits serine proteases like trypsin and thrombin
Drug Development PotentialInvestigated for improved pharmacokinetics
Interaction with ProteinsModulates protein-ligand interactions
Agrochemical ApplicationsUsed in the synthesis of agrochemicals

Research Findings

Recent studies have demonstrated that this compound can effectively inhibit specific enzymes involved in critical biological pathways. For example, it has been shown to form stable complexes with serine proteases, preventing substrate access and subsequent catalysis. This interaction is essential for understanding enzyme kinetics and developing therapeutic agents targeting protease-related diseases.

In addition, the compound's trifluoromethyl group contributes to its enhanced biological activity compared to similar compounds lacking this moiety. For instance, compounds with methyl or fluoro substitutions demonstrated significantly reduced potency in enzyme inhibition assays .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Table 2: Comparison of Similar Compounds

Compound Biological Activity Potency
This compoundStrong enzyme inhibitorHigh
4-(Trifluoromethyl)benzonitrileModerate enzyme inhibitorMedium
4-(Trifluoromethyl)benzaldehydeWeak enzyme inhibitorLow

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 4-(trifluoromethyl)benzene-1-carboximidate, and how is reaction efficiency evaluated?

  • Methodology : Multi-step synthesis often involves coupling reactions with tert-butyl esters (e.g., bromoacetic acid tert-butyl ester) and intermediates like trifluoromethyl-substituted aryl groups. Efficiency is quantified using liquid chromatography-mass spectrometry (LCMS) to confirm molecular ion peaks (e.g., m/z 757 [M+H]+ observed in analogous syntheses) and high-performance liquid chromatography (HPLC) to assess purity (e.g., retention time of 1.23 minutes under SQD-FA05 conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • LCMS : Confirm molecular weight via m/z values (e.g., [M+H]+ peaks).
  • HPLC : Use gradient elution methods (e.g., SQD-FA05) to determine retention times and purity.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Validate derivatives by comparing observed m/z values with theoretical masses (e.g., m/z 534.1 [M+H]+ in structurally related urea derivatives) .

Q. How can researchers select and validate precursors for synthesizing this compound derivatives?

  • Methodology : Prioritize precursors with documented purity (≥95%) and verified physical properties (e.g., melting points, CAS registry numbers). For example, trifluoromethyl-substituted pyridines or benzoic acid derivatives (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, CAS 223127-47-7) are critical precursors, as listed in reagent catalogs .

Advanced Research Questions

Q. What strategies minimize competing side reactions during the synthesis of this compound?

  • Methodology :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
  • Temperature Control : Maintain reaction temperatures between 0–25°C to suppress thermal decomposition.
  • Catalyst Screening : Evaluate palladium or copper catalysts for coupling efficiency. High yields (>85%) in analogous urea syntheses (e.g., m/z 534.1 [M+H]+ derivatives) suggest robust conditions .

Q. How should researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Methodology :

  • Cross-Validation : Compare LCMS, HPLC, and nuclear magnetic resonance (NMR) data to identify impurities or isomerism.
  • Isotopic Pattern Analysis : Use LCMS to detect halogen or trifluoromethyl group signatures (e.g., distinct isotopic clusters for chlorine or fluorine).
  • Case Study : An unexpected HPLC peak at 1.23 minutes (SQD-FA05) could indicate residual tert-butyl esters, necessitating further purification .

Q. What methodologies assess the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks, monitoring degradation via HPLC.
  • Light Sensitivity Tests : Store samples in amber vials under UV/visible light to evaluate photolytic decomposition.
  • Reference Standards : Use analogs like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS 1261849-23-3) as comparators, despite lacking safety data in some sources .

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